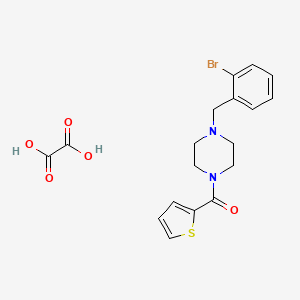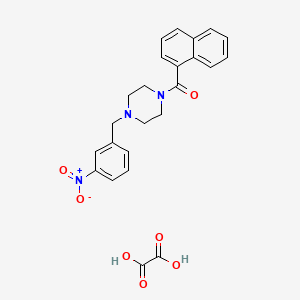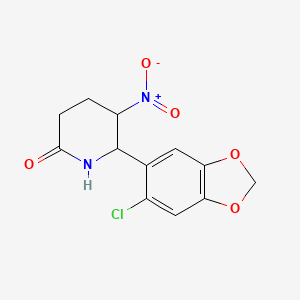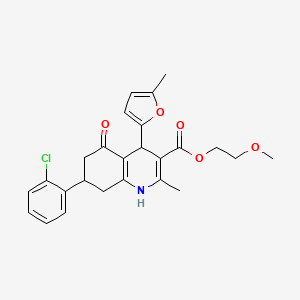
1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate
Descripción general
Descripción
1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate, also known as BZP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive substance that has been used as a recreational drug due to its stimulant effects. However, BZP has also been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate acts as a stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, thereby prolonging their activity. 1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate also has an affinity for serotonin and dopamine receptors, which further contributes to its stimulant effects.
Biochemical and Physiological Effects:
1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and can lead to insomnia and anxiety. In high doses, 1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate can cause seizures and other serious adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate has been used as a research tool to study the mechanisms of neurotransmitter release and reuptake in the brain. It has also been used to investigate the role of dopamine and serotonin in drug addiction. However, the use of 1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate in laboratory experiments is limited by its potential for abuse and its adverse effects.
Direcciones Futuras
Further research is needed to fully understand the therapeutic potential of 1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate. Studies should focus on identifying the optimal dosage and administration route for different conditions, as well as investigating the long-term effects of 1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate use. Additionally, research should be conducted to develop safer and more effective analogs of 1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate that can be used in clinical settings.
Conclusion:
In conclusion, 1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate is a synthetic compound that has been used as a recreational drug but also has potential therapeutic applications. Its mechanism of action involves increasing the levels of dopamine, norepinephrine, and serotonin in the brain. 1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate has been studied in various fields, including psychiatry, neurology, and pharmacology, and has been shown to have both advantages and limitations for laboratory experiments. Further research is needed to fully understand the therapeutic potential of 1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate and to develop safer and more effective analogs.
Aplicaciones Científicas De Investigación
1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and pharmacology. Some studies have suggested that 1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate may have antidepressant and anxiolytic effects, while others have investigated its potential as a treatment for Parkinson's disease and drug addiction.
Propiedades
IUPAC Name |
[4-[(2-bromophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2OS.C2H2O4/c17-14-5-2-1-4-13(14)12-18-7-9-19(10-8-18)16(20)15-6-3-11-21-15;3-1(4)2(5)6/h1-6,11H,7-10,12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXWZZVSUZSZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC=CS3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4014815.png)
![4-(2,5-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4014823.png)
![ethyl 4-amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxylate](/img/structure/B4014836.png)
![2-[1-(cyclohexylamino)ethylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4014843.png)
![8,8-dimethyl-5-(3-phenoxyphenyl)-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B4014850.png)

![11-(4-hydroxy-3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014859.png)

![3-(2-chlorophenyl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014868.png)
![2-[(4-nitrophenyl)sulfonyl]cyclopentanecarboxylic acid](/img/structure/B4014874.png)


![4-allyl-3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4014892.png)
